

Application Note: ^1H NMR Characterization of 1H -Benzimidazole-5-carbohydrazide

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Compound of Interest

Compound Name: **1H -benzimidazole-5-carbohydrazide**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ^1H NMR characterization of **1H -benzimidazole-5-carbohydrazide**, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure found in numerous pharmacologically active agents. This application note outlines the expected ^1H NMR spectral data, a detailed experimental protocol for its synthesis and characterization, and visual representations of its structure and synthetic workflow.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum of **1H -benzimidazole-5-carbohydrazide** is predicted based on the analysis of structurally related benzimidazole derivatives. The data presented below is for a sample dissolved in deuterated dimethyl sulfoxide (DMSO-d6), a common solvent for NMR analysis of this class of compounds.

Table 1: Predicted ^1H NMR Data for **1H -Benzimidazole-5-carbohydrazide** in DMSO-d6

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	~8.25	s	-	1H
H-4	~8.10	d	~1.5	1H
H-7	~7.70	d	~8.5	1H
H-6	~7.85	dd	~8.5, ~1.5	1H
Imidazole NH	~12.60	br s	-	1H
Hydrazide NH	~9.50	s	-	1H
Hydrazide NH ₂	~4.50	s	-	2H

Note: The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The values presented are estimations based on data from analogous compounds and may vary slightly in experimental conditions. "s" denotes a singlet, "d" a doublet, "dd" a doublet of doublets, and "br s" a broad singlet.

Molecular Structure

Caption: Molecular structure of **1H-benzimidazole-5-carbohydrazide**.

Experimental Protocols

The following protocols describe a plausible synthetic route and the procedure for acquiring the ¹H NMR spectrum of **1H-benzimidazole-5-carbohydrazide**.

Synthesis of **1H-Benzimidazole-5-carbohydrazide**

This synthesis is a three-step process starting from 3,4-diaminobenzoic acid.

Step 1: Synthesis of 1H-Benzimidazole-5-carboxylic acid

- In a 250 mL round-bottom flask, dissolve 10.0 g of 3,4-diaminobenzoic acid in 100 mL of 4 M hydrochloric acid.

- Add 25 mL of 90% formic acid to the solution.
- Heat the mixture to reflux for 4 hours.
- Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
- Filter the precipitate, wash it with cold water, and dry it under vacuum to yield 1H-benzimidazole-5-carboxylic acid.

Step 2: Synthesis of Methyl 1H-benzimidazole-5-carboxylate

- Suspend 8.0 g of 1H-benzimidazole-5-carboxylic acid in 150 mL of methanol in a 250 mL round-bottom flask.
- Cool the suspension in an ice bath and slowly add 8 mL of thionyl chloride dropwise with stirring.
- After the addition is complete, remove the ice bath and heat the mixture to reflux for 6 hours.
- Cool the reaction mixture and evaporate the solvent under reduced pressure.
- Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
- Filter the resulting precipitate, wash it with water, and dry it to obtain methyl 1H-benzimidazole-5-carboxylate.

Step 3: Synthesis of **1H-Benzimidazole-5-carbohydrazide**

- In a 100 mL round-bottom flask, dissolve 5.0 g of methyl 1H-benzimidazole-5-carboxylate in 50 mL of ethanol.
- Add 10 mL of hydrazine hydrate (99%) to the solution.
- Heat the mixture to reflux for 8 hours, during which the product may precipitate.
- Cool the reaction mixture to room temperature.

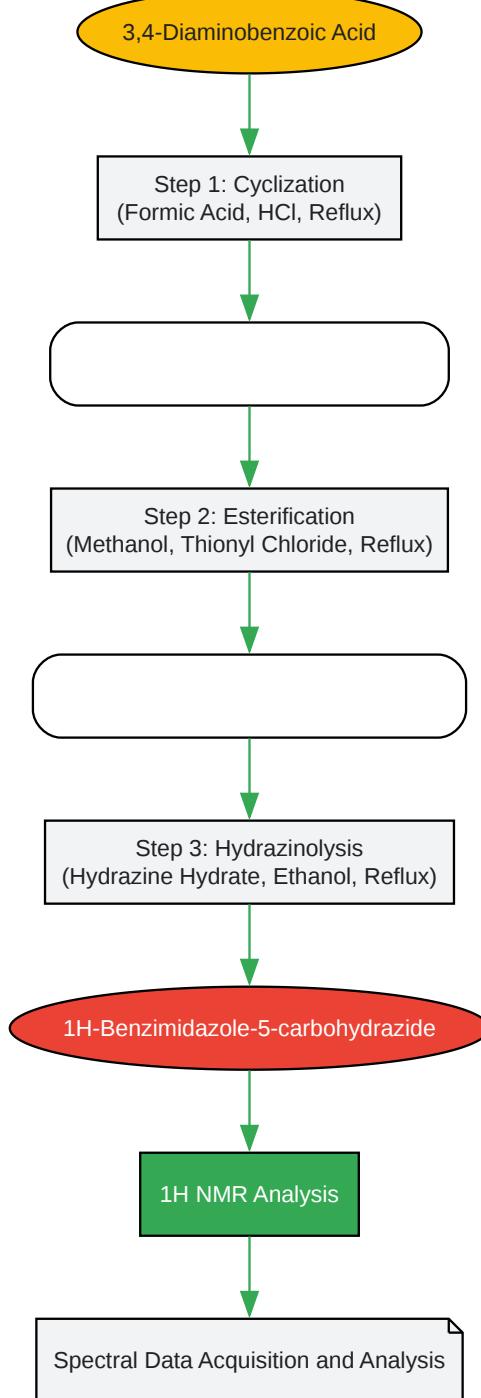
- Filter the solid product, wash it with cold ethanol, and dry it under vacuum to yield **1H-benzimidazole-5-carbohydrazide**.

1H NMR Spectroscopic Analysis

- Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized **1H-benzimidazole-5-carbohydrazide** and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire the 1H NMR spectrum on a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Number of Scans: 16-64 (to ensure a good signal-to-noise ratio)
 - Relaxation Delay: 1-2 seconds
 - Acquisition Time: 3-4 seconds
 - Spectral Width: 0-14 ppm
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.
- Analysis: Integrate the signals to determine the relative number of protons. Measure the chemical shifts relative to TMS and determine the coupling constants from the splitting patterns of the signals.

Experimental Workflow

Synthetic and Analytical Workflow

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Caption: Workflow for the synthesis and ^1H NMR characterization.

This application note provides a comprehensive overview for the synthesis and ^1H NMR characterization of **1H-benzimidazole-5-carbohydrazide**. The provided protocols and data serve as a valuable resource for researchers engaged in the fields of synthetic chemistry, medicinal chemistry, and drug development.

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